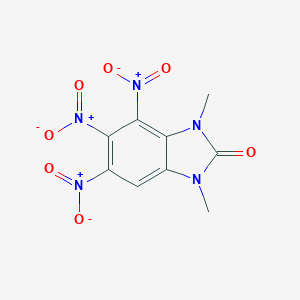
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a highly nitrated derivative of benzimidazole. . It is a yellow crystalline solid that has been studied for its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through the nitration of 1,3-dimethylbenzimidazol-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to control the reaction conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher nitrated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is used as a precursor in the synthesis of other high-energy materials. Its unique structure makes it a valuable compound for studying nitration reactions and the properties of nitro compounds .
Biology and Medicine: While its primary applications are in chemistry and materials science, derivatives of this compound may have potential biological activities. Research is ongoing to explore its use in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of explosives and propellants due to its high energy content and thermal stability. It is also studied for its potential use in pyrotechnics and other energetic materials .
Mecanismo De Acción
The mechanism of action of 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the release of energy through the decomposition of its nitro groups. The compound undergoes exothermic reactions, leading to the formation of gaseous products such as nitrogen and carbon dioxide. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules .
Comparación Con Compuestos Similares
1,3-dimethyl-2,4,6-trinitrobenzene: Similar in structure but lacks the benzimidazole ring.
5-tert-butyl-2,4,6-trinitro-m-xylene: Another highly nitrated compound with similar energetic properties.
Uniqueness: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which provides additional stability and potential for further functionalization. Its high nitration level also contributes to its energetic properties, making it a valuable compound for high-energy material applications .
Propiedades
Fórmula molecular |
C9H7N5O7 |
|---|---|
Peso molecular |
297.18g/mol |
Nombre IUPAC |
1,3-dimethyl-4,5,6-trinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H7N5O7/c1-10-4-3-5(12(16)17)7(13(18)19)8(14(20)21)6(4)11(2)9(10)15/h3H,1-2H3 |
Clave InChI |
FTRJSVVYDNUFBP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![pentyl 4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412680.png)

![1-(4-methylphenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412686.png)
